molecular formula C18H12N4O2S B2410600 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one CAS No. 865660-34-0

2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B2410600
CAS No.: 865660-34-0
M. Wt: 348.38
InChI Key: HDNXEMNVCNITGO-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the (E)-methylidene linkage: This is typically done via a Wittig reaction or a similar olefination process.

    Attachment of the 4-(2-thienyl)-2-pyrimidinyl group: This step may involve a nucleophilic substitution reaction where the pyrimidinyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of hydrogenation catalysts.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

    2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-pyrazol-5(4H)-one: Features a pyrazole ring in place of the oxazole ring.

Uniqueness

The uniqueness of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-phenyl-4-[(E)-(4-thiophen-2-ylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-17-14(21-16(24-17)12-5-2-1-3-6-12)11-20-18-19-9-8-13(22-18)15-7-4-10-25-15/h1-11,23H/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETQVFOVRAOVQJ-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.